2-Formyl-4-(3-hydroxyphenyl)phenol
Description
2-Formyl-4-(3-hydroxyphenyl)phenol is a phenolic derivative featuring a formyl group at the 2-position and a 3-hydroxyphenyl substituent at the 4-position of the central aromatic ring.
Properties
IUPAC Name |
2-hydroxy-5-(3-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYFRBDUSASORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685032 | |
| Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098984-10-1 | |
| Record name | 3',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Directed Ortho-Metalation
Friedel-Crafts acylation is a classical method for introducing formyl groups onto aromatic systems. However, the electron-rich nature of phenol rings necessitates directing groups to achieve regioselectivity. In a modified approach, 4-(3-hydroxyphenyl)phenol undergoes formylation using a Vilsmeier-Haack reagent (POCl₃ and DMF). The hydroxyl group at position 4 acts as an activating director, enabling formylation at the ortho position (C-2). Typical conditions involve refluxing in dichloroethane at 80–100°C for 6–8 hours, yielding 40–55% of the target compound.
Key variables:
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
A modular strategy involves coupling 2-formylphenol boronic acid with 3-bromophenol derivatives. This palladium-catalyzed reaction proceeds under mild conditions (room temperature to 60°C) in a mixture of toluene/water with Na₂CO₃ as a base. Ligands such as SPhos or XPhos improve catalytic efficiency, achieving yields of 60–75%.
Mechanistic considerations:
-
The transmetalation step between the boronic acid and palladium catalyst is rate-determining.
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Steric hindrance from the 3-hydroxyphenyl group necessitates bulky ligands to prevent homocoupling.
Catalytic Systems and Optimization
Acid-Catalyzed Condensation
Analogous to the synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane (PHP), acid catalysts like H₂SO₄ or HCl facilitate condensation between phenolic precursors and carbonyl sources. For this compound, this method involves reacting 3-hydroxyphenylacetic acid with excess phenol under acidic conditions (pH 1–3). The reaction proceeds at 70–90°C for 5–7 hours, with yields reaching 50–65%.
Catalyst screening data:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc) | 85 | 6 | 62 |
| HCl (gas) | 75 | 7 | 58 |
| DBSA | 90 | 5 | 48 |
DBSA = Dodecylbenzenesulfonic acid
Challenges and Mitigation Strategies
Regioselectivity in Formylation
The electron-donating hydroxyl groups compete for directing effects, often leading to mixtures of 2- and 3-formyl isomers. Protecting group strategies mitigate this:
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-Formyl-4-(3-hydroxyphenyl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in reactions such as the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic compounds.
Reactivity and Transformations
- The compound can undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : The aldehyde can be reduced to alcohols using agents like sodium borohydride or lithium aluminum hydride.
- Electrophilic Aromatic Substitution : The phenolic hydroxyl group allows for substitutions, enhancing the compound's utility in synthesizing derivatives with diverse functional groups.
Biological Applications
Potential Anti-Tumor and Anti-Inflammatory Activities
- Research has indicated that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Preliminary studies suggest its potential as an anti-tumor agent, with investigations into its ability to inhibit specific enzymes involved in cancer progression .
Pharmaceutical Development
- The compound is being explored for its role in the synthesis of pharmaceuticals. Its ability to form covalent bonds with biological targets makes it a candidate for developing drugs aimed at various diseases, including cancer and inflammatory conditions.
Industrial Applications
Materials Science
- In industrial contexts, this compound is utilized in the production of plastics, adhesives, and coatings. Its incorporation into these materials enhances thermal stability and flame resistance, making it valuable for applications requiring robust material properties.
Synthesis of Functional Materials
- The compound also plays a role in synthesizing functional materials such as hydrogels and other polymeric substances. Its reactivity allows it to be integrated into various polymer matrices, contributing to advancements in material science .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of this compound showed promising inhibition against aromatase and steroid sulfatase enzymes, indicating potential applications in hormone-related therapies .
- Synthetic Pathways : Research detailing various synthetic pathways has highlighted the efficiency of using this compound as a precursor for creating more complex structures necessary for drug development .
- Material Properties Enhancement : Studies have shown that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical properties, showcasing its industrial relevance .
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 2-Formyl-4-(3-hydroxyphenyl)phenol and its trifluoromethyl-substituted analogs, 2-Formyl-4-(4-trifluoromethylphenyl)phenol (CAS 893737-67-2) and 2-Formyl-4-(3-trifluoromethylphenyl)phenol (CAS 893737-70-7):
Substituent Effects on Reactivity and Stability
- Hydroxyl vs. In contrast, trifluoromethyl groups in the analogs increase lipophilicity and metabolic stability, making them favorable for applications requiring prolonged activity .
- Positional Isomerism : The meta-substituted trifluoromethyl group (CAS 893737-70-7) may induce steric hindrance or alter electronic distribution compared to the para-substituted isomer (CAS 893737-67-2), affecting regioselectivity in further synthetic modifications .
Q & A
Q. What are the standard synthetic routes for 2-Formyl-4-(3-hydroxyphenyl)phenol, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Biphenyl Backbone Formation : Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated hydroxyphenyl precursor under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
Formylation : Introduction of the aldehyde group via Duff reaction (hexamine, trifluoroacetic acid, 100°C) or Vilsmeier-Haack reaction (POCl₃, DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
Q. Validation Techniques :
Q. How is this compound characterized structurally, and what spectral databases are referenced?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O bond ~1.21 Å, dihedral angles between aromatic rings) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 266.2153 .
- Computational Validation : DFT calculations (B3LYP/6-311++G(d,p)) compare experimental vs. theoretical vibrational frequencies .
Q. Reference Databases :
- PubChem : CID 145979784 (experimental physicochemical data) .
- Cambridge Structural Database : Entries for analogous formylphenol derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the formylation step?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters. For example, DMF/POCl₃ at 60°C increases formylation efficiency by 20% compared to acetic anhydride .
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h (yield: 85% vs. 65% conventional) .
Q. Data Contradiction Analysis :
Q. How do researchers resolve discrepancies in NMR data interpretation for this compound?
Methodological Answer:
- Dynamic Effects : Aldehyde proton splitting due to hindered rotation (use variable-temperature NMR to observe coalescence) .
- 2D NMR : HSQC and HMBC correlate ambiguous peaks (e.g., distinguishing biphenyl vs. hydroxyphenyl protons) .
- Isotopic Labeling : ¹³C-labeled aldehyde confirms carbon connectivity .
Case Study :
Inconsistent δ 7.8 ppm signals were resolved via NOESY, revealing spatial proximity between the aldehyde and 3-hydroxyphenyl group .
Q. What in silico strategies predict the pharmacological activity of this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens against targets like COX-2 (binding energy ≤ -8.5 kcal/mol suggests anti-inflammatory potential) .
- ADMET Prediction : SwissADME estimates logP ~3.2 (moderate lipophilicity) and CNS permeability (BOILED-Egg model) .
- QSAR Models : Correlate substituent effects (e.g., trifluoromethyl vs. hydroxyphenyl) with IC₅₀ values from kinase assays .
Q. What role does this compound play in advanced material development?
Methodological Answer:
- Liquid Crystals : The biphenyl core and polar groups (OH, CHO) enable mesophase stabilization. DSC/TGA analyzes phase transitions (Tm ~150°C) .
- Polymer Modification : Grafting via aldehyde-amine Schiff base formation enhances thermal stability (TGA shows 10% weight loss at 300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
